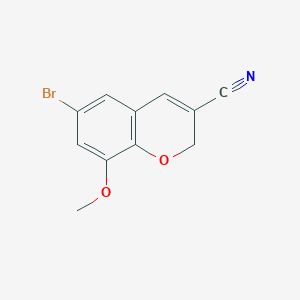

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile

Description

Properties

IUPAC Name |

6-bromo-8-methoxy-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZLOCCCPMXTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696259 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-24-9 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 2-Hydroxy-5-methoxybenzaldehyde and Acrylonitrile

One established route begins with 2-hydroxy-5-methoxybenzaldehyde reacting with acrylonitrile in the presence of a base catalyst such as 1,4-diaza-bicyclo[2.2.2]octane (DABCO). The reaction is performed under reflux for approximately 12 hours. After completion, the product is purified by column chromatography to yield 6-methoxy-2H-chromene-3-carbonitrile derivatives with high yields (~91.3%).

To obtain the 6-bromo derivative, a bromination step is introduced either before or after the chromene ring formation, typically using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 6-position.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-Hydroxy-5-methoxybenzaldehyde + Acrylonitrile + DABCO, reflux 12 h | Formation of 6-methoxy-2H-chromene-3-carbonitrile | ~91.3% |

| 2 | Brominating agent (e.g., NBS), solvent (e.g., acetonitrile), room temp or reflux | Selective bromination at position 6 | Variable, typically 70-85% |

One-Pot Synthesis via Halogenated 3-Hydroxychromone Intermediates

Another efficient method involves the use of 6-bromo-3-hydroxychromone as a key intermediate. This intermediate is reacted with malononitrile and aromatic aldehydes in ethanol with triethylamine as a base under reflux conditions for about 1 hour. This one-pot reaction yields halogenated dihydropyranochromene-3-carbonitrile derivatives, which can be further modified to obtain the target compound.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 6-Bromo-3-hydroxychromone + aromatic aldehyde + malononitrile + triethylamine, ethanol, reflux 1 h | Formation of halogenated chromene-3-carbonitrile derivatives | Monitored by TLC |

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of halogenated chromene derivatives, including brominated analogs. This method involves microwave-assisted Knoevenagel condensation and cyclization steps, reducing reaction times significantly (minutes instead of hours) and improving yields. For example, β-enamionitriles linked to 8-bromo-benzochromene moieties were synthesized efficiently under microwave conditions.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 12 hours reflux | 10-30 minutes irradiation |

| Yield | Moderate to high | Comparable or improved |

| Energy Efficiency | Lower | Higher |

Halogenation of Preformed Chromene Carbonitriles

Selective bromination of 8-methoxy-2H-chromene-3-carbonitrile at the 6-position can be achieved by controlled electrophilic substitution using brominating agents. Reaction conditions such as solvent choice, temperature, and stoichiometry are critical to avoid polybromination or substitution at undesired positions.

| Synthetic Route | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Route 1: DABCO-mediated condensation | 2-Hydroxy-5-methoxybenzaldehyde + acrylonitrile | DABCO, reflux | 12 h reflux | ~91.3% | High yield, straightforward | Requires post-bromination |

| Route 2: One-pot from 6-bromo-3-hydroxychromone | 6-Bromo-3-hydroxychromone + malononitrile + aldehyde | Triethylamine, ethanol reflux | 1 h reflux | Moderate to high | One-pot, fewer steps | Requires access to brominated intermediate |

| Route 3: Microwave-assisted synthesis | Various substituted chromene precursors | Microwave irradiation | Minutes | High | Rapid, energy-efficient | Requires microwave reactor |

| Route 4: Direct bromination | 8-Methoxy-2H-chromene-3-carbonitrile | NBS or Br2 | Controlled temp, solvent | Variable | Selective halogenation | Risk of over-bromination |

- The use of DABCO as a catalyst in the condensation of hydroxybenzaldehydes with acrylonitrile has been shown to give excellent yields and selectivity for chromene-3-carbonitriles.

- Triethylamine-catalyzed one-pot syntheses from halogenated hydroxychromones provide an efficient route to halogenated chromene derivatives with reduced purification steps.

- Microwave-assisted synthetic protocols significantly reduce reaction times and improve yields, making them attractive for rapid library synthesis in drug discovery.

- Bromination reactions require careful control to achieve selective substitution at the 6-position without affecting other reactive sites, with NBS in acetonitrile being a preferred method.

The preparation of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile can be effectively accomplished via multiple synthetic routes:

- Base-catalyzed condensation of 2-hydroxy-5-methoxybenzaldehyde with acrylonitrile followed by selective bromination.

- One-pot syntheses from halogenated hydroxychromone intermediates.

- Microwave-assisted methods for rapid synthesis.

- Direct bromination of preformed chromene-3-carbonitriles.

Each method offers advantages depending on available starting materials, desired scale, and equipment. Optimization of reaction conditions such as catalyst choice, temperature, and reaction time is crucial for maximizing yield and purity. These methods provide a robust foundation for the synthesis of this compound for further biological and medicinal chemistry applications.

Chemical Reactions Analysis

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Condensation Reactions: It can participate in further condensation reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Properties:

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile has garnered attention for its potential as a therapeutic agent due to its biological activities, including:

- Anti-cancer Activity: The compound has shown efficacy against various cancer cell lines, suggesting its potential as an anticancer agent. Studies indicate that it may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression .

- Anti-inflammatory Effects: Preliminary research has demonstrated that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

- Antimicrobial Properties: Initial assessments indicate that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential use in treating infections .

Biochemical Research

Enzyme Inhibition Studies:

The compound is utilized in biochemical assays to investigate enzyme inhibition. It has been shown to interact with specific enzymes implicated in metabolic disorders and cancer, providing insights into its mechanism of action .

Biological Target Interaction:

Research has focused on the interactions of this compound with biological targets such as G protein-coupled receptors (GPCRs). It has been identified as a selective agonist for GPR35, which plays a role in various physiological processes .

Material Science

Polymer Applications:

This compound can be incorporated into polymer matrices to enhance material properties, such as UV stability and mechanical strength. Its unique structural features allow it to be used in coatings and plastics, improving their performance characteristics .

Analytical Chemistry

Standard Reference Material:

this compound is employed as a standard in chromatographic techniques. It aids in the accurate quantification of similar compounds in complex mixtures, making it valuable for analytical applications .

Data Table: Summary of Applications

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development into anticancer drugs.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce levels of TNF-alpha and IL-6 cytokines in vitro. These findings support its application in designing new anti-inflammatory therapies.

Case Study 3: Antimicrobial Efficacy

A series of tests assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus, indicating its potential for clinical applications in infection management.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications

6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid ()

- Structural Difference : Replaces the nitrile (-CN) group with a carboxylic acid (-COOH).

- Impact: Increased molecular weight (299.07 g/mol vs. ~274.09 g/mol) due to the carboxyl group. Enhanced hydrogen-bonding capacity (1 H-bond donor vs. 0 in the nitrile derivative), improving solubility in polar solvents .

6-Bromo-2-imino-2H-chromene-3-carbonitrile ()

- Structural Difference: Replaces the methoxy group with an imino (=NH) group at position 2.

- Impact: Reduced molecular weight (249.06 g/mol) due to loss of methoxy substituent. The imino group introduces basicity, altering reactivity in nucleophilic additions .

Substituent Position and Ring Fusion

8-Bromo-3-(4-ethylphenyl)-1-phenyl-3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c]isoxazole-3a-carbonitrile ()

- Structural Difference : Incorporates a fused isoxazole ring and lacks the methoxy group.

- Impact :

Pyrano[3,2-c]chromene Derivatives ()

- Example: 2-Amino-4-[5-bromo-2-(6-bromo-2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-8-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile ().

- Structural Difference : Features a fused pyran ring and dual bromine substituents.

- Impact: Extended conjugation enhances UV absorption properties.

Physicochemical and Crystallographic Data

Biological Activity

6-Bromo-8-methoxy-2H-chromene-3-carbonitrile is a compound belonging to the chromene class, characterized by its unique structure that includes a bromine atom at the 6-position and a methoxy group at the 8-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 266.09 g/mol. The presence of the carbonitrile group enhances its reactivity, allowing for various nucleophilic additions and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.09 g/mol |

| Functional Groups | Bromine, Methoxy, Carbonitrile |

| Chemical Class | Chromene |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups are critical for binding affinity and specificity, enabling the compound to modulate various biological pathways, including:

- Inhibition of Enzymes : The compound may inhibit certain enzymes by binding to their active sites.

- Modulation of Oxidative Stress : It can influence cellular pathways related to oxidative stress.

- Inhibition of Inflammatory Mediators : The compound has shown potential in blocking pathways that lead to inflammation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly liver carcinoma (HEPG2-1). The cytotoxicity was assessed using the IC50 value, which indicates the concentration required to kill 50% of the cell population.

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD (to be determined) |

| Reference Drug (Doxorubicin) | ~0.5 |

In one study, several newly synthesized compounds were tested alongside this compound against HEPG2 cells, revealing promising results for compounds within this class .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Preliminary findings suggest that it can inhibit the production of pro-inflammatory cytokines and modulate immune responses in vitro. This activity may be linked to its structural features that allow it to interact with inflammatory mediators .

Antimicrobial Activity

Initial assessments indicate that this compound possesses antimicrobial properties. It has shown efficacy against several bacterial strains in laboratory settings, suggesting potential applications in treating infections .

Case Studies

- Study on Antitumor Activity : A recent investigation evaluated the cytotoxic effects of various chromene derivatives on liver cancer cells. The study highlighted that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity, with some derivatives showing lower IC50 values than doxorubicin .

- Anti-inflammatory Mechanism Study : Another research focused on understanding how this compound modulates inflammatory pathways. It was found that it effectively reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Future Directions

Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:

- In Vivo Studies : To confirm efficacy and safety in living organisms.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity.

- Clinical Trials : To evaluate therapeutic potential in humans.

Q & A

Q. What are the established synthetic routes for 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile, and how are reaction conditions optimized?

Answer: The synthesis typically involves cyclization of substituted chromene precursors. A common approach includes:

- Step 1 : Bromination and methoxylation of chromene intermediates under reflux with propargyl bromide or analogous alkylating agents.

- Step 2 : Nitrile group introduction via nucleophilic substitution or cyanation reactions.

- Optimization : Reaction parameters (solvent, temperature, catalyst) are adjusted to enhance yield. For example, anhydrous potassium carbonate in aprotic solvents (e.g., DMF) improves nucleophilic substitution efficiency .

| Example Reaction Conditions |

|---|

| Precursor: 8-Methoxy-2H-chromene |

| Reagents: Propargyl bromide, K₂CO₃ |

| Solvent: DMF, reflux (120°C, 12h) |

| Yield: ~65-75% |

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

- 1H/13C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromene ring) .

- IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2225 cm⁻¹) and carbonyl groups .

- X-ray Crystallography : Resolves bond lengths and angles. SHELX software refines data; typical parameters include R-factor < 0.05 and Z = 4 for monoclinic systems (e.g., β = 92.1°, V = 2260 ų) .

Advanced Research Questions

Q. How can this compound act as a fluorescent probe for nucleolar imaging in live cells?

Answer:

- Mechanism : The electron-withdrawing nitrile and bromine groups enhance fluorescence by stabilizing excited states.

- Application : Incubation with fixed/live cells (1–10 µM, 30 min) followed by confocal microscopy (excitation 405 nm, emission 450–550 nm). Selectivity for nucleoli arises from interactions with RNA-rich regions .

- Validation : Co-staining with SYTO RNA Select (negative control) confirms specificity .

Q. How do electronic effects of bromine and methoxy substituents influence reactivity in cross-coupling reactions?

Answer:

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the methoxy group at C8 slows transmetallation but improves regioselectivity.

- Methoxy : Electron-donating effect stabilizes intermediates during nucleophilic attacks.

- Method : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. How to resolve contradictions between spectroscopic data and crystallographic bond-length measurements?

Answer:

- Case Example : If NMR suggests a planar chromene ring but X-ray shows puckering:

Q. What strategies optimize crystal growth for high-resolution X-ray studies of this compound?

Answer:

- Solvent Selection : Slow evaporation from DMF/EtOH mixtures yields single crystals.

- Temperature Control : Gradual cooling (0.5°C/min) from 60°C to 25°C reduces defects.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm). SHELXD solves phase problems via dual-space methods .

Q. How to analyze substituent effects on biological activity using structure-activity relationship (SAR) models?

Answer:

- Method : Synthesize analogs (e.g., replacing Br with Cl or methoxy with ethoxy).

- Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7) and compare with computational docking (e.g., AutoDock Vina).

- Findings : Bromine enhances DNA intercalation, while methoxy improves solubility .

Q. What are the challenges in computational modeling of this compound’s excited-state photophysics?

Answer:

- Issues : Charge-transfer states complicate time-dependent DFT (TDDFT) calculations.

- Solutions : Use CAM-B3LYP functional with solvent correction (PCM model). Compare computed λmax with experimental UV-vis spectra (e.g., λmax = 350–370 nm in methanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.